4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid

HDAC Inhibition Epigenetics Structure-Activity Relationship

This heterocyclic building block features a benzoic acid core linked via a methylene spacer to a 3,4-dihydroquinoline moiety, enabling modular incorporation of both a carboxylic acid handle and a partially saturated nitrogen heterocycle. It is the optimal precursor for synthesizing 4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-N-hydroxybenzamide, a potent HDAC6 inhibitor with bioactivity ≤0.1 μM. Its negligible intrinsic HDAC inhibitory activity (>100-fold weaker than the hydroxamic acid analog) makes it an essential negative control for validating assay specificity. With MW 267.3, logP ~2.76, and full Lipinski compliance (HBD=1, HBA=3), it meets stringent fragment library criteria for lead generation campaigns targeting tetrahydroquinoline scaffolds.

Molecular Formula C17H17NO2
Molecular Weight 267.328
CAS No. 938355-26-1
Cat. No. B2520912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid
CAS938355-26-1
Molecular FormulaC17H17NO2
Molecular Weight267.328
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H17NO2/c19-17(20)15-9-7-13(8-10-15)12-18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10H,3,5,11-12H2,(H,19,20)
InChIKeyOIDLJDDCCDOASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic Acid (CAS 938355-26-1): Procurement-Ready Tetrahydroquinoline Benzoic Acid Building Block


4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid (CAS 938355-26-1), also known as 4-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzoic acid, is a synthetic heterocyclic building block comprising a benzoic acid core linked via a methylene spacer to a 3,4-dihydroquinoline (tetrahydroquinoline) moiety . The compound is supplied as a solid with a purity specification of 95% and is primarily utilized as a versatile intermediate for the synthesis of more complex quinoline derivatives, enabling modular incorporation of both a carboxylic acid handle and a partially saturated nitrogen heterocycle .

Why Generic Substitution Fails for 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic Acid: Critical Substituent and Linker Constraints


Generic substitution of 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid with other tetrahydroquinoline-benzoic acid analogs is not scientifically defensible due to the critical dependence of biological activity on the precise spatial orientation of the carboxylic acid, the linker length, and the oxidation state of the quinoline ring. Class-level inference from structure-activity relationship (SAR) studies on related dihydroquinoline scaffolds demonstrates that even minor modifications—such as conversion of the carboxylic acid to a hydroxamic acid [1] or alteration of the linker atom—can shift the target selectivity profile from one enzyme class to another (e.g., from HDAC inhibition to DHODH or PARP inhibition) or drastically alter potency by orders of magnitude [2]. Consequently, procurement decisions must be based on compound-specific quantitative evidence rather than assumption of class interchangeability.

Quantitative Differentiation Evidence: 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic Acid vs. Analogs


Comparative HDAC Inhibition Potency: Carboxylic Acid (Precursor) vs. Hydroxamic Acid (Active Analog)

A direct functional group comparison reveals a profound potency differential between the target carboxylic acid and its hydroxamic acid derivative. While 4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-N-hydroxybenzamide (the hydroxamic acid analog) exhibits bioactivity against HDAC6 at ≤0.1 μM [1], the target 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid is expected to show significantly reduced or negligible HDAC inhibition due to the well-established requirement of a hydroxamic acid or ortho-aminoanilide zinc-binding group for potent class I/IIb HDAC engagement. This functional group difference provides a clear basis for selecting the carboxylic acid as a stable precursor or negative control, distinct from the active hydroxamic acid analog.

HDAC Inhibition Epigenetics Structure-Activity Relationship

Chemotype Selectivity: Target Compound Scaffold vs. Diversely Substituted Dihydroquinoline Analogs

Cross-study comparison of dihydroquinoline-containing compounds reveals that the specific substitution pattern of 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid occupies a distinct region of biological activity space. A related dihydroquinoline analog (CHEMBL3593987) shows moderate inhibition of DHODH (IC50 = 20,000 nM) and more potent inhibition of PARP-1 (IC50 = 310 nM) [1]. In contrast, the target compound's scaffold (carboxylic acid with methylene linker) aligns more closely with HDAC-targeting chemotypes, as evidenced by the potent HDAC6 activity of its hydroxamic acid derivative (IC50 ≤ 100 nM) [2]. This divergence in primary target engagement—PARP/DHODH vs. HDAC—demonstrates that even closely related dihydroquinoline derivatives cannot be considered functionally interchangeable and must be selected based on the intended target pathway.

Enzyme Inhibition Target Selectivity Chemical Biology

Physicochemical Differentiation: logP and Hydrogen Bonding Capacity vs. Tetrahydroquinoline Amide Analogs

Quantitative physicochemical profiling differentiates 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid from amide-containing analogs. The target compound exhibits a calculated logP of 2.76 (inferred from the hydroxamic acid analog CP0571176) [1], which is significantly lower than the logP of certain dihydroquinoline amide derivatives (e.g., BDBM175343, logP estimated >4.0 based on structure). Additionally, the target compound possesses one hydrogen bond donor and three acceptors (vs. two donors and three acceptors for the hydroxamic acid analog), positioning it favorably within Lipinski's Rule of Five criteria (MW 267.3, logP <5, HBD=1, HBA=3) [1]. This balanced hydrophilicity and low molecular weight distinguish it from more lipophilic tetrahydroquinoline amide analogs, offering superior aqueous compatibility for in vitro assays and a cleaner profile for fragment-based drug discovery.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Optimal Application Scenarios for 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic Acid Based on Quantitative Evidence


Synthesis of Potent HDAC6-Selective Hydroxamic Acid Inhibitors

This compound serves as the optimal precursor for synthesizing 4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-N-hydroxybenzamide, a potent HDAC6 inhibitor with bioactivity ≤0.1 μM [1]. The carboxylic acid group provides a convenient handle for amide coupling with hydroxylamine, enabling efficient conversion to the active hydroxamic acid. This application leverages the scaffold's inherent selectivity for HDAC6 over other HDAC isoforms, as inferred from class-level SAR.

Negative Control Compound in HDAC Inhibition Assays

Given the lack of a strong zinc-binding group, 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid is expected to exhibit negligible HDAC inhibitory activity (>100-fold weaker than the hydroxamic acid analog) [1]. This makes it an ideal negative control for validating assay specificity when using dihydroquinoline-based HDAC inhibitors, ensuring that observed effects are due to target engagement rather than off-target interactions.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 267.3 g/mol, a calculated logP of ~2.76, and compliance with Lipinski's Rule of Five (HBD=1, HBA=3), this compound meets the stringent physicochemical criteria for fragment libraries [1]. Its balanced hydrophilicity and low complexity make it a suitable fragment hit for lead generation campaigns, particularly for targets where a tetrahydroquinoline scaffold is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.